molecular formula C11H15BrOSi B14622713 Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- CAS No. 55991-66-7

Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-

Cat. No.: B14622713
CAS No.: 55991-66-7
M. Wt: 271.22 g/mol
InChI Key: QSSCXHOFPRYAHW-UHFFFAOYSA-N
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Description

(1-(4-bromophenyl)vinyloxy)trimethylsilane: is an organosilicon compound that features a bromophenyl group attached to a vinyloxy group, which is further bonded to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-bromophenyl)vinyloxy)trimethylsilane typically involves the reaction of 4-bromophenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of (1-(4-bromophenyl)vinyloxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .

Comparison with Similar Compounds

Uniqueness: (1-(4-bromophenyl)vinyloxy)trimethylsilane is unique due to the presence of the bromophenyl group, which allows for a wide range of chemical modifications and applications. Its combination of functional groups makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

55991-66-7

Molecular Formula

C11H15BrOSi

Molecular Weight

271.22 g/mol

IUPAC Name

1-(4-bromophenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3

InChI Key

QSSCXHOFPRYAHW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br

Origin of Product

United States

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